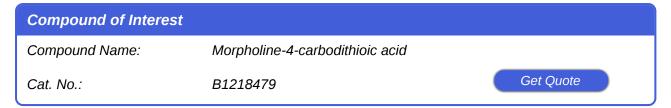


## Application Notes and Protocols: Morpholine-4carbodithioic Acid in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of **Morpholine-4-carbodithioic acid** and its salts. This versatile building block serves as a precursor for various organic compounds, including metal complexes and disulfanes, which are of significant interest in medicinal chemistry and materials science.

## Synthesis of Morpholine-4-carbodithioate Salts

**Morpholine-4-carbodithioic acid** is typically handled as its more stable salt forms, primarily the morpholinium or sodium salts. These salts are key intermediates for further synthetic transformations.

## Synthesis of Morpholin-4-ium Morpholine-4-carbodithioate

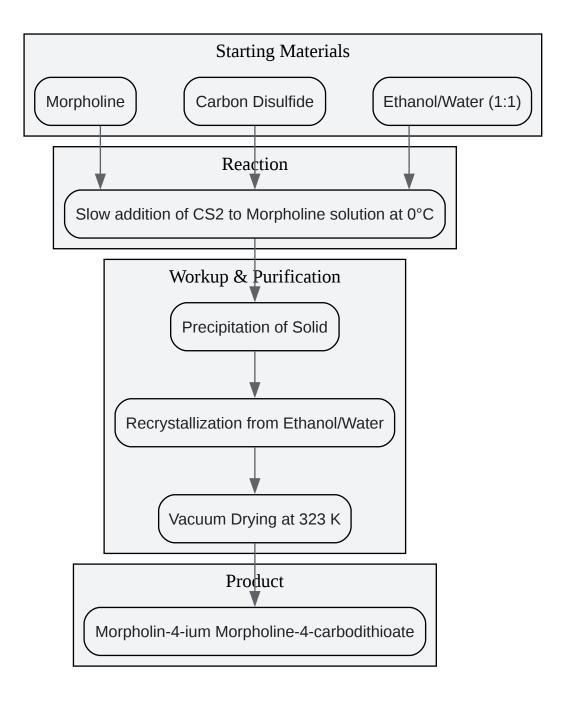
This salt can be conveniently prepared by the reaction of morpholine with carbon disulfide.

### Experimental Protocol:

A solution of morpholine (0.2 mol) in 30 mL of an ethanol-water mixture (1:1 v/v) is cooled in an ice bath. To this cold solution, carbon disulfide (0.1 mol) is added slowly with stirring. The resulting solid precipitate is collected, recrystallized from an ethanol-water (1:1 v/v) solution, and dried in a vacuum oven at 323 K for 8 hours to yield colorless crystals.[1]



Diagram of the synthetic workflow for Morpholin-4-ium Morpholine-4-carbodithioate:



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Caption: Synthetic workflow for Morpholin-4-ium Morpholine-4-carbodithioate.

## Synthesis of Sodium Morpholine-4-carbodithioate



The sodium salt is another common and stable form, synthesized from morpholine, carbon disulfide, and sodium hydroxide.

### Experimental Protocol:

Morpholine (50 mmol, 4.33 mL) is dispersed in 20 mL of diethyl ether and stirred for 10 minutes. A solution of sodium hydroxide (50 mmol, 2.00 g) in 20 mL of ice-cold methanol is then added, and the mixture is stirred for an additional 15 minutes in an ice bath. Carbon disulfide (50 mmol, 3 mL) is added dropwise to the cold mixture. The reaction is stirred for 4 hours while maintaining the ice-cold temperature. The resulting white precipitate is collected by filtration, rinsed with diethyl ether, and dried in a desiccator.

Quantitative Data for Sodium Morpholine-4-carbodithioate:

Parameter	Value	Reference
Yield	61%	[2]
Melting Point	308.4 - 310.3 °C	[2]
¹H NMR (D₂O)		
δ 3.77 (t, 4H)	N-CH <sub>2</sub>	[2]
δ 4.36 (t, 4H)	O-CH <sub>2</sub>	[2]
<sup>13</sup> C NMR (D <sub>2</sub> O)		
δ 51.40	N-CH <sub>2</sub>	[2]
δ 66.13	O-CH <sub>2</sub>	[2]
δ 209.36	C-SSNa	[2]
IR (cm <sup>-1</sup> )		
972	ν(C-S)	[2]
1108	ν(C=S)	[2]
1414	ν(C-N)	[2]



## **Application in the Synthesis of Metal Complexes**

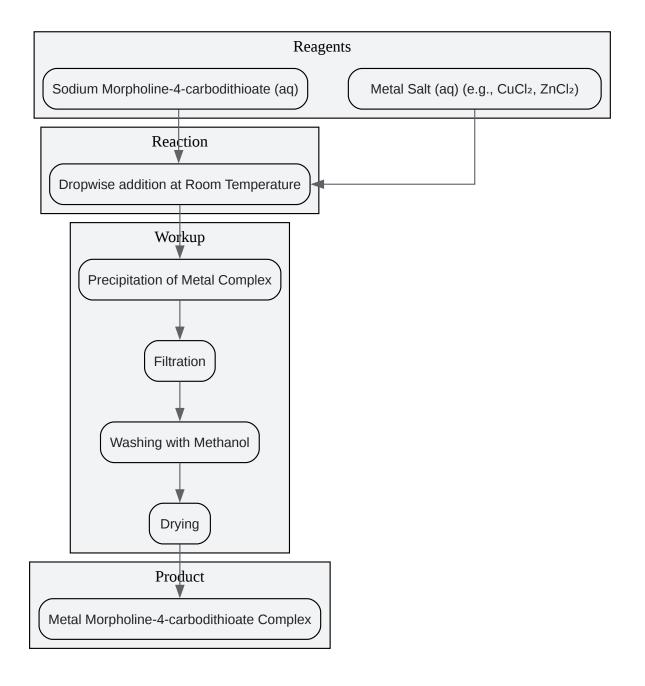
Morpholine-4-carbodithioate acts as a versatile bidentate ligand, readily forming stable complexes with a wide range of transition metals. These complexes have applications in materials science and as precursors for nanoparticles.

General Experimental Protocol for Metal Complex Synthesis:

An aqueous solution of the desired metal salt (e.g., copper(II) chloride, zinc(II) chloride) is added dropwise to an aqueous solution of sodium morpholine-4-carbodithioate at room temperature with continuous stirring. The reaction typically results in the immediate precipitation of the metal complex. The precipitate is stirred for an additional hour, collected by filtration, washed with methanol, and dried in a desiccator.

Diagram illustrating the general synthesis of metal complexes:





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Caption: General workflow for synthesizing metal morpholine-4-carbodithioate complexes.

Quantitative Data for Representative Metal Complexes:



Complex	Yield	Melting Point (°C)	Reference
Bis(morpholin-4- carbodithioato)copper( II)	67%	307-309	
Bis(morpholin-4-carbodithioato)zinc(II)	53%	344-346	-

# Application as a Sulfurating Agent: Synthesis of Disulfanes

Morpholin-4-ium morpholine-4-carbodithioate serves as a stable, solid, and odorless source of sulfur for the synthesis of diaryl and dialkyl disulfanes from the corresponding halides. This reaction is efficiently catalyzed by nickel(II) chloride.

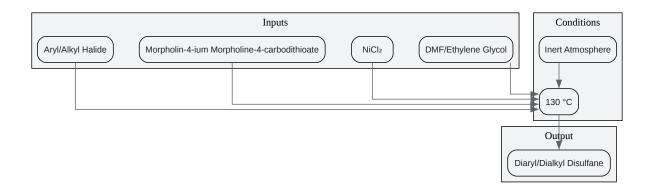
Experimental Protocol for Nickel-Catalyzed Synthesis of Disulfanes:

To a reaction vessel are added the aryl or alkyl halide (1.0 mmol), morpholin-4-ium morpholine-4-carbodithioate (0.6 mmol), and nickel(II) chloride (10 mol%, 0.1 mmol). The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon). Anhydrous dimethylformamide (DMF, 3 mL) and ethylene glycol (0.2 mL) are added, and the reaction mixture is heated to 130 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl or dialkyl disulfide.

Note: Reaction times and yields will vary depending on the specific halide substrate used.

Diagram of the logical relationship in disulfane synthesis:





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Caption: Key components and conditions for the synthesis of disulfanes.

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### References

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